molecular formula C11H10N2 B084086 4-(Pyridin-4-yl)aniline CAS No. 13296-04-3

4-(Pyridin-4-yl)aniline

Cat. No.: B084086
CAS No.: 13296-04-3
M. Wt: 170.21 g/mol
InChI Key: GKVYVZSNXXTOMQ-UHFFFAOYSA-N
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Description

4-(Pyridin-4-yl)aniline (CAS: 13296-04-3) is an aromatic amine characterized by a pyridine ring attached to the para position of an aniline group. Its molecular formula is C₁₁H₁₀N₂, with a molecular weight of 170.21 g/mol . The compound is typically stored under inert atmospheres and in dark conditions to prevent degradation . Key hazards include skin/eye irritation (H315, H319) and respiratory sensitivity (H335), necessitating careful handling .

Preparation Methods

Reductive Amination via Quaternary Ammonium Salt Intermediate

Reaction Overview

A patented method (CN106432054A) outlines a two-step synthesis starting from 3-(4-nitrophenyl)pyridine . The process avoids precious-metal catalysts, favoring cost-effective reagents:

  • Salifying Reaction : 3-(4-Nitrophenyl)pyridine reacts with 3-halogenated propylene (e.g., allyl chloride) in tetrahydrofuran (THF) or ethanol to form N-allyl-3-(4-nitrophenyl)pyridine quaternary ammonium salt.

  • Reduction : The quaternary salt undergoes simultaneous nitro and pyridine ring reduction using sodium borohydride (NaBH₄) and zinc chloride (ZnCl₂) at 20–30°C, yielding 4-(piperidine-3-yl)aniline.

Key Reaction Conditions

StepReagentsSolventTemperatureTimeYield (%)
SalifyingAllyl chloride, ZnTHF55–65°C2–3 h85–90
ReductionNaBH₄, ZnCl₂THF20–30°C3–5 h94–96

Mechanistic Insights :

  • ZnCl₂ activates NaBH₄, facilitating nitro group reduction to amine.

  • The allyl group stabilizes intermediates, preventing side reactions .

Advantages :

  • High yield (96.2% in Example 4 ).

  • Mild conditions compatible with industrial scaling.

  • Avoids palladium or platinum catalysts.

Suzuki-Miyaura Cross-Coupling

Optimized Parameters

ParameterValue
CatalystPd(PPh₃)₄ (5 mol%)
BaseNa₂CO₃
SolventDioxane/H₂O (3:1)
Temperature80–90°C
Time12–18 h
Yield70–85%

Challenges :

  • Requires inert atmosphere and costly palladium catalysts.

  • Boronic acid instability may affect reproducibility.

Ullmann-Type Coupling

Reaction Overview

A traditional approach employing copper catalysts to couple 4-iodoaniline with pyridine:

  • Coupling : CuI and 1,10-phenanthroline in dimethylformamide (DMF) at 110°C.

  • Isolation : Column chromatography purifies the product.

Performance Metrics

ConditionDetail
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
SolventDMF
Temperature110°C
Time24–48 h
Yield50–65%

Limitations :

  • Lower yields compared to reductive amination.

  • High temperatures and prolonged reaction times.

Comparative Analysis of Methods

MethodYield (%)CostScalabilityCatalyst Required
Reductive Amination 94–96LowHighNo
Suzuki-Miyaura70–85HighModeratePd-based
Ullmann Coupling50–65ModerateLowCu-based

Mechanistic Considerations

Reductive Amination Pathway

  • Quaternary Salt Formation : Allylation of 3-(4-nitrophenyl)pyridine enhances electrophilicity, promoting subsequent reduction .

  • Dual Reduction : NaBH₄/ZnCl₂ selectively reduces nitro groups while saturating the pyridine ring, as confirmed by NMR (δ 3.17–3.10 ppm for piperidine protons ).

Catalytic Coupling Mechanisms

  • Suzuki-Miyaura : Oxidative addition of Pd⁰ to 4-bromoaniline, transmetallation with boronic acid, and reductive elimination yield the biaryl product.

  • Ullmann : Cu¹ mediates single-electron transfers, forming aryl radicals that couple with pyridine.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Medicinal Chemistry

4-(Pyridin-4-yl)aniline serves as a precursor in the synthesis of various biologically active compounds. Notably, it has been utilized in the development of KDR (Kinase Insert Domain Receptor) inhibitors, which are crucial in cancer therapy. A study demonstrated the design of N-(pyridin-4-ylmethyl)aniline derivatives that exhibited promising inhibitory activity against KDR, showcasing the compound's potential in targeted cancer treatment .

Case Study: KDR Inhibitors

  • Objective : To design effective KDR inhibitors.
  • Methodology : De novo design using 3D-QSAR and molecular fragment replacement.
  • Findings : Several derivatives showed significant activity against KDR, indicating that modifications to the pyridine or aniline groups can enhance biological efficacy.

Material Science

The compound's electronic properties make it suitable for applications in material science, particularly in organic electronics and photonic devices. Its ability to form stable complexes with metal ions enhances its utility in sensor technology.

Table: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
This compoundAniline linked to pyridinePotential as a ligand for metal complexes
3-Methyl-4-(pyridin-4-yl)anilineMethyl substitution at the 3-positionEnhanced solubility and reactivity
3-Methyl-4-(pyridin-3-yl)anilinePyridine ring substituted at the 3-positionDifferent electronic properties due to substitution

Synthesis of Novel Compounds

This compound is often used as a starting material for synthesizing more complex molecules with enhanced biological activities. For instance, it can be transformed into derivatives that possess improved pharmacological profiles.

Example Synthesis Pathway

  • Starting Material : this compound
  • Reagents : Various alkylating agents or acyl chlorides.
  • Products : A range of substituted anilines with potential therapeutic applications.

Research indicates that compounds related to this compound interact with numerous biological targets, affecting cellular signaling pathways associated with inflammation and metabolism. The presence of both aniline and pyridine groups facilitates these interactions.

Table: Biological Activities of Related Compounds

Compound NameTarget ActivityReference
N-(pyridin-4-ylmethyl)anilineKDR inhibition
3-Methyl-4-(pyridin-4-yl)anilineAntiproliferative against cancer cell lines

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural Analogs of 4-(Pyridin-4-yl)aniline

Compound Name CAS Number Substituent(s) Synthesis Yield Key Reference
4-Methyl-2-(pyridin-4-yl)aniline - Methyl at C2, pyridinyl at C4 52–72%
2-(Pyridin-4-yl)aniline - Pyridinyl at C2 52–72%
4-(1H-Pyrazol-1-yl)aniline - Pyrazolyl at C4 -
4-(Trifluoromethyl)aniline 455-14-1 CF₃ at C4 -
  • Synthesis Methods: this compound derivatives are synthesized via C-N coupling reactions, often using bases like KHCO₃ or K₂CO₃. For example, 4-(trifluoromethyl)aniline reacts with 4-chloropyridine to yield mono-coupled products selectively under optimized conditions (e.g., isopropyl alcohol solvent) . Substituted analogs like 4-Methyl-2-(pyridin-4-yl)aniline are prepared via reductive amination or palladium-catalyzed coupling, achieving moderate yields (52–72%) .

Reactivity and Product Selectivity

  • Electron-Withdrawing vs. Electron-Donating Groups: 4-(Trifluoromethyl)aniline (CF₃ group) produces exclusively N-(pyridin-4-yl)benzene amine in C-N coupling reactions due to its strong electron-withdrawing nature, which deactivates the aromatic ring toward further substitution . In contrast, 4-nitroaniline (NO₂ group) forms N,N-bis(pyridin-4-yl)benzene amines as a secondary product, as the nitro group allows for sequential coupling . this compound itself exhibits moderate reactivity, with its pyridinyl group acting as a weakly electron-withdrawing substituent, balancing activation and deactivation effects .
  • Solvent and Base Effects: Using isopropyl alcohol suppresses competing C-O coupling reactions (e.g., formation of 4-alkoxypyridines), a challenge observed in methanol or ethanol . Weaker bases like KHCO₃ favor mono-coupled products, whereas stronger bases (K₂CO₃) may lead to decomposition of reactants .

Physical and Electronic Properties

Table 2: Comparative Physical Properties

Compound Melting Point (°C) Solubility Fluorescence Emission
This compound - Low in water Not reported
Ligand 2 () - Moderate Strong yellow-green
Ligand 3 () - Moderate Strong yellow-green
[Zn₂(Npy-CHO)₂(BDC)₄] - Low Tuned by metal center
  • Spectroscopic Data: this compound analogs (e.g., 14c, 14e) show distinct ¹H NMR shifts for aromatic protons (δ 6.5–8.5 ppm), influenced by substituent electronic effects . EPR studies on 4-(1H-pyrazol-1-yl)aniline (g = 2.44/2.24/1.91) and (4-(pyridin-4-yl)phenyl)methanol (g = 2.48/2.25/1.89) reveal variations in spin states due to ligand-field effects .

Biological Activity

4-(Pyridin-4-yl)aniline, also known as this compound or simply pyridinyl aniline, is an organic compound characterized by a pyridine ring attached to an aniline structure. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Enzyme Inhibition : The compound has been identified as an inhibitor of specific enzymes, which can affect metabolic pathways. For instance, it has shown potential in inhibiting thymidylate synthase, an enzyme crucial for DNA synthesis.
  • Cellular Signaling Modulation : It can influence cellular signaling pathways, including the NF-kB pathway, which is vital for inflammation and immune responses.

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have demonstrated that this compound possesses antimicrobial properties. It has been effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .
  • Insecticidal Properties : Recent research highlighted its effectiveness against mosquito larvae, particularly targeting the Aedes aegypti species responsible for transmitting diseases like Zika and dengue fever. The compound acts by disrupting ion channels critical for mosquito excretory functions .
  • Cancer Research : Investigations into its anticancer properties have revealed that it may induce apoptosis in cancer cells at certain concentrations while promoting cell proliferation at lower doses. This duality underscores the importance of dosage in therapeutic applications.

Dose-Response Relationships

The biological activity of this compound varies significantly with dosage:

Dosage (µM) Effect Outcome
Low (< 10 µM)Enhances cellular proliferationBeneficial effects observed
Moderate (10-50 µM)Inhibits specific enzyme activitiesPotential therapeutic applications
High (> 50 µM)Induces apoptosisToxic effects noted

This table illustrates how varying concentrations can lead to different biological responses, emphasizing the need for careful dosage management in therapeutic contexts.

Metabolism

This compound undergoes metabolism primarily through cytochrome P450 enzymes, leading to the formation of various metabolites that can interact with cellular components and influence biological activity.

Transport Mechanisms

The transport of this compound within biological systems is facilitated by specific transporters that mediate its uptake into cells. Its distribution is influenced by interactions with intracellular proteins, which can affect its efficacy as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Pyridin-4-yl)aniline, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves coupling pyridine derivatives with aniline precursors. For example, Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling can link pyridinyl groups to aromatic amines. Key parameters include catalyst choice (e.g., Pd-based catalysts), solvent polarity, and temperature control to minimize side reactions like oxidation of the amine group. Characterization via 1H^1H-NMR and LC-MS is critical to confirm product identity and purity .

Q. How can spectroscopic techniques (NMR, FT-IR) be used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H^1H-NMR : Expect aromatic proton signals at δ 6.5–8.5 ppm, with distinct splitting patterns for pyridinyl (δ ~8.3 ppm, doublet) and aniline protons (δ ~6.8 ppm, doublet).
  • FT-IR : Look for N-H stretching (~3400 cm1^{-1}) and aromatic C=C/C=N vibrations (~1600 cm1^{-1}). Cross-validation with X-ray crystallography (if crystalline) enhances reliability .

Q. What are the common impurities in this compound synthesis, and how are they identified?

  • Methodological Answer : By-products may include unreacted aniline, oxidized nitro derivatives, or regioisomers. Techniques like HPLC-MS or GC-MS with reverse-phase columns (C18) and gradient elution (water/acetonitrile) help separate impurities. Retention time comparisons with standards and isotopic pattern analysis in MS are critical .

Advanced Research Questions

Q. How can SHELX software be applied to resolve crystallographic ambiguities in this compound derivatives?

  • Methodological Answer : SHELXL refines crystal structures by optimizing parameters like displacement factors and occupancy rates. For non-hydrogen atoms, anisotropic refinement is preferred. Challenges include handling disorder in flexible substituents (e.g., pyridinyl rotation). Use the TWIN command for twinned crystals and validate with R-factor convergence (<5%) .

Q. What computational strategies (e.g., DFT) are used to predict the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets calculates HOMO-LUMO gaps, charge distribution, and dipole moments. Compare results with experimental UV-Vis spectra (λmax ~270–300 nm for π→π* transitions). Hirshfeld surface analysis (e.g., using CrystalExplorer) maps intermolecular interactions like N-H···N hydrogen bonds .

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

  • Methodological Answer : Discrepancies may arise from dynamic effects (e.g., solvent-induced conformational changes). Use variable-temperature NMR to assess rotational barriers of the pyridinyl group. For solid-state vs. solution differences, pair X-ray diffraction with solid-state NMR or Raman spectroscopy .

Q. What solvent systems optimize solubility for this compound in reaction protocols?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance solubility due to the compound’s aromatic amine and pyridinyl groups. For catalytic reactions, mix with toluene or THF to balance solubility and catalyst activity. Solubility tests at varying temperatures (25–80°C) guide solvent selection .

Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound derivatives?

  • Methodological Answer : Hirshfeld surface analysis quantifies interactions like N-H···O/S or π-π stacking. For example, in sulfonyl derivatives (e.g., 4-(Piperidinosulfonyl)aniline), the sulfonyl group acts as a hydrogen-bond acceptor, forming 2D networks. Use Mercury software to visualize packing diagrams and calculate interaction percentages .

Q. Methodological Considerations Table

Aspect Techniques/Tools Key Parameters References
Synthesis OptimizationBuchwald-Hartwig coupling, Suzuki-MiyauraCatalyst loading, solvent polarity, temperature
Structural ValidationX-ray diffraction, 1H^1H-NMRR-factor, anisotropic displacement
Electronic PropertiesDFT (B3LYP/6-311+G(d,p)), UV-VisHOMO-LUMO gap, λmax
Impurity ProfilingHPLC-MS, GC-MSRetention time, isotopic patterns

Properties

IUPAC Name

4-pyridin-4-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-8H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKVYVZSNXXTOMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363753
Record name 4-(Pyridin-4-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13296-04-3
Record name 4-(Pyridin-4-yl)aniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(pyridin-4-yl)aniline
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Synthesis routes and methods I

Procedure details

A mixture of 4-(4-nitrophenyl)pyridine (274 mg, 1.37 mmol) and Pd—C(10%, 80 mg) in MeOH (10 mL) was hydrogenated under balloon H2 for 20 h. The mixture was then filtered through celite. The filtrate was concentrated in vacuo to give 4-(pyridin-4-yl)aniline as a solid (211 mg).
Quantity
274 mg
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10 mL
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80 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-(Pyridin-4-yl)aniline (20) was prepared in three steps: To a mixture of 4-bromoaniline (950 mg, 5.6 mmol), triethylamine (678 mg, 6.7 mmol) and DMAP (73 mg, 0.56 mmol) in DCM (30 mL) was added Boc2O (1.22g, 5.6 mmol) at 0° C. The reaction mixture was allowed to warm to room temperature and stirred for 2 hr. After the reaction was quenched with 5% NaHCO3, the mixture was extracted with DCM (3×20 mL). The organic layer was combined and dried over anhydrous MgSO4. tert-Butyl 4-bromophenylcarbamate (1.36 g, 90%) was obtained after flash column chromatography (hexane:ethyl acetate, 4:1). Suzuki coupling reaction of tert-butyl 4-bromophenylcarbamate (800 mg, 2.95 mmol) with 4-pyridineboronic acid (300 mg, 2.46 mmol) in the presence of Pd(PPh3)4 (57 mg, 0.05 mmol) and K2CO3 (678 mg, 4.9 mmol) in dioxane- H2O (4:1, 10 mL) at 90° C. for 14 hr. tert-Butyl 4-(pyridin-4-yl)phenylcarbamate (600 mg, 75%) was obtained after flash column chromatography (DCM:MeOH, 20:1). Compound 20 (380 mg, 99%) was obtained after treatment of tert-butyl 4-(pyridin-4-yl)phenylcarbamate (600 mg, 2.2 mmol) with DCM:TFA (1:1, 1 mL) for 2 hr at room temperature followed by solvent removal. To a mixture of 4-(pyridin-4-yl)aniline 20 (380 mg, 2.24 mmol) and pyridine (3 mL) in DCM (3 mL) was added phenyl chloroformate (366 mg, 2.35 mmol) at 0° C. The mixture was allowed to warm to room temperature and stirred for 3 hr. After DCM and pyridine were removed under reduced pressure, the residue was purified by flash column chromatography (DCM:MeOH, 20:1). Compound 21 (400 mg) was obtained in 65% yield.
Quantity
950 mg
Type
reactant
Reaction Step One
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678 mg
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reactant
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73 mg
Type
catalyst
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30 mL
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Quantity
1.22 g
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reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

In the process according to claim 1, the step which comprises reacting 4-(4-dimethylaminophenyl)pyridine with pyridine hydrochloride or hydrobromide at about 130°-260°C. to yield 4-(4-aminophenyl)pyridine.
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0 (± 1) mol
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Synthesis routes and methods V

Procedure details

4-(4-nitro-phenyl)-pyridine (250 mg, 1.25 mmol) is dissolved in MeOH (20 mL). To this solution is added FeCl3.6H2O (24 mg, 0.09 mmol) and active charcoal (12 mg, 1.0 mmol). The suspension is heated to reflux. Hydrazine hydrate (1.3 mL) is added, and reflux is continued for 3 h. After the mixture is cooled to room temperature, the active charcoal is filtered off through Celite, and the MeOH is removed under reduced pressure. The residue is purified with flash chromatography to provide the 4-pyridin-4-yl-phenylamine (200 mg, 94%). 1H NMR (400 MHz, CDCl3) ∂ 8.57 (2H, d, J=8.8 Hz), 7.44-7.52 (4H, m), 6.77 (2H, d, J=7.2 Hz), 3.87 (2H, br); MS (ESI) m/z 171 (M+H)+1.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
24 mg
Type
reactant
Reaction Step Two
Quantity
12 mg
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Pyridin-4-yl)aniline
4-(Pyridin-4-yl)aniline
4-(Pyridin-4-yl)aniline
4-(Pyridin-4-yl)aniline
4-(Pyridin-4-yl)aniline
4-(Pyridin-4-yl)aniline

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